![molecular formula C8H8N4OS B2774950 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide CAS No. 929974-94-7](/img/structure/B2774950.png)
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It’s a small molecule with a chemical formula of C9H8N2OS .
Synthesis Analysis
While specific synthesis methods for “4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide” were not found, thiazole derivatives have been synthesized and evaluated for their biological activities . Thiazoles are a basic scaffold found in many natural compounds and have been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis
The molecular structure of “4-(2-amino-1,3-thiazol-4-yl)phenol” includes a thiazole ring substituted at the positions 2 and 3 . The molecular weight is 192.24 .Physical And Chemical Properties Analysis
The compound “4-(2-amino-1,3-thiazol-4-yl)phenol” is a solid . It has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .Scientific Research Applications
- Research Findings : The synthesized compound 2a exhibited significant antibacterial potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa. Compound 2b also showed antibacterial activity against these strains .
- Research Findings : Compound 2b demonstrated maximum antifungal potential against Candida glabrata, outperforming the reference drug nystatin. Compound 2a also showed activity against Candida albicans .
- Key Finding : Compound 2b exhibited the highest binding affinity, suggesting its potential as an antagonist against the target enzyme .
Antibacterial Activity
Antifungal Properties
Docking Studies and Target Enzyme Interaction
Bi-Heterocyclic Compounds for Anti-Diabetic Research
In Vitro Antioxidant Properties
Other Therapeutic Roles
Mechanism of Action
Future Directions
While specific future directions for “4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide” were not found, there is ongoing research into thiazole derivatives. For example, “4-(2-amino-1,3-thiazol-4-yl)phenol” has been shown to inhibit WaaG, an enzyme involved in the biosynthesis of lipopolysaccharide in Gram-negative bacteria . This represents an important step towards an inhibitor of WaaG by fragment-based lead discovery .
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-7(13)5-1-4(2-11-5)6-3-14-8(10)12-6/h1-3,11H,(H2,9,13)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICSQRYOJKCSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |
CAS RN |
929974-94-7 |
Source
|
Record name | 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.